2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H28N6O2S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to target c-met kinase and adenosine receptors . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
Similar compounds have been shown to inhibit c-met kinase , which could potentially lead to the disruption of cell signaling pathways and inhibit cell proliferation.
Biochemical Pathways
The inhibition of c-met kinase and interaction with adenosine receptors suggest that it may influence pathways related to cell growth, proliferation, and survival.
Result of Action
The inhibition of c-met kinase and interaction with adenosine receptors suggest that it may have anti-proliferative effects on cells.
Properties
CAS No. |
1223957-45-6 |
---|---|
Molecular Formula |
C27H28N6O2S |
Molecular Weight |
500.62 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)22-16-23-26-29-30-27(32(26)13-14-33(23)31-22)36-17-24(34)28-25-18(2)7-6-8-19(25)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |
InChI Key |
HEIUPFZWEYSKLC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC=C5C)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.